molecular formula C6H10F2O2 B13060000 (3,3-Difluorooxan-4-yl)methanol

(3,3-Difluorooxan-4-yl)methanol

Cat. No.: B13060000
M. Wt: 152.14 g/mol
InChI Key: AOCBISLRVFNBAA-UHFFFAOYSA-N
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Description

(3,3-Difluorooxan-4-yl)methanol is a chemical compound featuring an oxane (tetrahydropyran) ring core, which is a common saturated oxygen-containing heterocycle in organic and medicinal chemistry . The defining structural features of this molecule are the two fluorine atoms at the 3-position of the ring and the hydroxymethyl group at the 4-position. The incorporation of fluorine atoms is a widely employed strategy in drug design to influence a molecule's physicochemical properties, metabolic stability, and binding affinity . This compound serves as a versatile building block or synthon in organic synthesis. The presence of the primary alcohol functional group allows for further chemical transformations, making it a valuable intermediate for constructing more complex molecules. Heterocyclic scaffolds, particularly oxygen-containing rings like the oxane in this compound, are prevalent in a vast number of biologically active molecules and FDA-approved drugs . Over 85% of all known pharmaceuticals contain heterocyclic moieties due to their ability to engage in diverse intermolecular interactions with biological targets . While the specific biological activity of this compound is not fully documented, its structure suggests potential research applications. Related oxanthrene derivatives have been studied for their biological activities, including activity against wild-type P388 leukemia in vitro and in vivo . Furthermore, fluorinated heterocycles are of significant interest in the development of agrochemicals and pharmaceuticals, as seen in compounds like the systemic fungicide Carboxin, which contains a dihydro-1,4-oxathiin ring . Researchers may investigate this compound as a key intermediate in the synthesis of potential kinase inhibitors, modulators of TNF signaling, or other therapeutic agents, given that similar fluorinated and oxygen-containing heterocycles frequently appear in patent literature for such applications . This product is intended for research and development purposes in a laboratory setting only. It is not intended for use in humans or animals.

Properties

Molecular Formula

C6H10F2O2

Molecular Weight

152.14 g/mol

IUPAC Name

(3,3-difluorooxan-4-yl)methanol

InChI

InChI=1S/C6H10F2O2/c7-6(8)4-10-2-1-5(6)3-9/h5,9H,1-4H2

InChI Key

AOCBISLRVFNBAA-UHFFFAOYSA-N

Canonical SMILES

C1COCC(C1CO)(F)F

Origin of Product

United States

Preparation Methods

Fluorination of Oxane Precursors

A common approach is to start from a suitably functionalized oxane or dioxolane precursor and introduce fluorine atoms at the 3-position using electrophilic or nucleophilic fluorinating agents.

  • Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor, or Selectfluor are frequently used reagents to replace hydroxy or halogen groups with fluorine atoms in cyclic ethers.
  • Reaction Conditions: Typically performed under anhydrous conditions in aprotic solvents like dichloromethane or tetrahydrofuran at low temperatures (0 to 25 °C) to avoid ring opening or side reactions.

Hydroxymethylation at the 4-Position

The hydroxymethyl group can be introduced via:

  • Nucleophilic substitution: Using chloromethyl or bromomethyl derivatives of the oxane ring, followed by substitution with hydroxide or reduction of aldehyde intermediates.
  • Reduction of aldehyde intermediates: Formylation at the 4-position followed by reduction with mild reducing agents such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3).

One-Pot or Stepwise Synthesis

  • Some methods allow for a one-pot synthesis where fluorination and hydroxymethylation occur sequentially without isolation of intermediates, improving yield and reducing purification steps.
  • Alternatively, stepwise synthesis with isolation of intermediates ensures better control over purity and stereochemistry.

Representative Synthetic Route from Literature and Patents

Step Reagents and Conditions Description Yield (%) Notes
1. Formation of chloromethyl oxane precursor Reaction of oxane derivative with chloromethylating agent (e.g., chloromethyl methyl ether) in presence of acid catalyst Introduces chloromethyl group at 4-position 85-90 Controlled temp 25-35 °C
2. Fluorination at 3-position Treatment with fluorinating agent (DAST or KF with phase transfer catalyst) in aprotic solvent (THF, DMF) Substitutes 3-position with difluoro groups 70-80 Reaction time 12-18 h
3. Hydroxyl substitution Nucleophilic substitution of chloromethyl group with hydroxide or sodium acetate in alcoholic solvent (methanol, ethanol) Converts chloromethyl to hydroxymethyl 85-90 Catalytic KI may be used
4. Purification Extraction with toluene or ether, washing with water, drying and crystallization Isolates pure this compound Purity >85% by HPLC Overall yield ~70-75%

This route is adapted from processes described for related fluorinated cyclic alcohols in patent WO2021070113A1 and similar fluorination methods.

Solvent and Catalyst Selection

Step Solvent Types Catalysts/Additives Temperature Range Comments
Fluorination Aprotic solvents: DMF, THF, DMSO Potassium iodide, sodium iodide (as halide catalysts) 25-35 °C Enhances nucleophilic substitution rate
Hydroxymethylation Alcoholic solvents: methanol, ethanol, isopropanol Sodium acetate, sodium hydroxide 25-35 °C Mild conditions prevent side reactions
Purification Toluene, diethyl ether None Ambient Efficient extraction and washing

Research Findings and Optimization

  • Yield and Purity: Optimized processes yield this compound with 70-75% overall yield and >85% purity by HPLC.
  • Temperature Control: Maintaining 25-35 °C throughout the reaction steps minimizes side reactions and decomposition.
  • Catalyst Use: Halide salts like KI or NaI catalyze the nucleophilic substitution effectively.
  • Solvent Choice: Use of DMF or THF as aprotic solvents facilitates fluorination; alcoholic solvents aid in hydroxymethylation and acid-catalyzed steps.
  • Industrial Viability: The use of readily available reagents like sodium acetate and mild reaction conditions makes the process economically feasible for scale-up.

Data Table Summarizing Key Preparation Parameters

Parameter Details
Starting Material Oxane derivative with chloromethyl or hydroxymethyl precursor
Fluorinating Agent Diethylaminosulfur trifluoride (DAST), KF with phase transfer catalyst
Solvents DMF, THF, methanol, ethanol, toluene
Catalysts Potassium iodide, sodium iodide
Temperature 25-35 °C
Reaction Time 12-20 hours per step
Yield 70-75% overall
Purity >85% by HPLC
Workup Extraction with toluene, washing with water, drying, crystallization

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluorooxan-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: Conversion of the methanol group to an aldehyde or carboxylic acid.

    Reduction: Reduction of the oxane ring or the methanol group.

    Substitution: Nucleophilic or electrophilic substitution reactions at the fluorinated positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may vary depending on the desired substitution, but common reagents include halides and nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield (3,3-Difluorooxan-4-yl)formaldehyde, while reduction could produce (3,3-Difluorooxan-4-yl)methane.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions with fluorinated compounds.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,3-Difluorooxan-4-yl)methanol would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and interactions.

Comparison with Similar Compounds

Structural and Functional Similarities

The following table summarizes key structural analogs of (3,3-Difluorooxan-4-yl)methanol, along with their similarity scores and distinguishing features:

Compound Name CAS Number Structural Features Similarity Score Key Properties/Applications
This compound N/A 6-membered oxane ring, 3,3-difluoro, 4-methanol 1.00 Target compound; high rigidity
(3,3-Difluorocyclobutyl)methanol 681128-39-2 4-membered cyclobutane, 3,3-difluoro, methanol 0.92 Higher ring strain; reactive intermediate
trans-(4-(Trifluoromethyl)cyclohexyl)methanol 1202577-61-4 6-membered cyclohexane, trans-CF3, methanol 0.81 Enhanced lipophilicity; agrochemical applications
4,4-Difluorocyclohexanecarboxylic acid 122665-97-8 6-membered cyclohexane, 4,4-difluoro, carboxylic acid 0.74 Acidic functionality; polymer precursor

Key Differences and Implications

Ring Size and Strain: this compound’s six-membered oxane ring minimizes steric strain compared to (3,3-Difluorocyclobutyl)methanol’s four-membered cyclobutane. The latter exhibits higher reactivity due to ring strain, making it more suitable for kinetic-controlled syntheses . The oxane ring’s oxygen atom introduces polarity, improving aqueous solubility relative to cyclohexane-based analogs like trans-(4-(Trifluoromethyl)cyclohexyl)methanol .

Fluorine Substitution Patterns: Difluoro substitution at 3,3-positions (oxane) versus 4,4-positions (cyclohexane) alters electronic effects. For example, 4,4-Difluorocyclohexanecarboxylic acid’s fluorine atoms deactivate the carboxylic acid group, reducing acidity compared to non-fluorinated analogs .

Biological Activity

(3,3-Difluorooxan-4-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound is characterized by the presence of a difluoro-substituted oxane ring, which contributes to its unique chemical behavior. Its molecular structure can be summarized as follows:

  • Chemical Formula : C6_6H8_8F2_2O
  • Molecular Weight : 150.13 g/mol

Biological Activity Overview

Research on this compound indicates several key biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties against various pathogens. The minimum inhibitory concentration (MIC) values for different bacterial strains are shown in Table 1.
  • Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which is crucial for combating oxidative stress in biological systems.
  • Enzyme Inhibition : It has been reported to inhibit certain enzymes related to metabolic pathways, potentially impacting drug metabolism and efficacy.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128
Bacillus subtilis16

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Reactive Oxygen Species (ROS) : The compound may reduce ROS levels, thereby protecting cells from oxidative damage.
  • Enzyme Interaction : It may act as a competitive inhibitor for certain enzymes involved in metabolic processes, altering the pharmacokinetics of co-administered drugs.

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of this compound, researchers found that it significantly reduced bacterial growth in vitro. The study involved treating cultures of Staphylococcus aureus with varying concentrations of the compound and measuring growth inhibition through optical density readings.

Case Study 2: Antioxidant Activity Assessment

A separate investigation assessed the antioxidant capacity using DPPH and ABTS assays. The results indicated that this compound exhibited a dose-dependent decrease in free radical activity, supporting its potential use as an antioxidant agent in therapeutic applications.

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